molecular formula C17H14N4O2 B2894552 3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile CAS No. 2097911-51-6

3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2894552
CAS No.: 2097911-51-6
M. Wt: 306.325
InChI Key: MCABOHYFHVHHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a substituted piperazine ring. This compound is of interest in medicinal chemistry due to its structural similarity to known enzyme inhibitors and receptor modulators, particularly those targeting epigenetic regulators and neurotransmitter receptors .

Properties

IUPAC Name

3-(3-oxo-4-pyridin-3-ylpiperazine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c18-10-13-3-1-4-14(9-13)17(23)20-7-8-21(16(22)12-20)15-5-2-6-19-11-15/h1-6,9,11H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCABOHYFHVHHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=CC(=C2)C#N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives .

Scientific Research Applications

3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound’s benzonitrile-piperazine scaffold is shared with several analogs, but key differences in substituents and heterocyclic rings influence their biological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents/Modifications Biological Target/Activity Potency/IC₅₀ (nM) Reference ID
3-[3-Oxo-4-(Pyridin-3-yl)Piperazine-1-Carbonyl]Benzonitrile Benzonitrile + 3-oxo-piperazine Pyridin-3-yl at piperazine C4 Potential LSD1/eIF4A3 inhibition Not reported
4-[3-[(3R)-3-Aminopiperidine-1-Carbonyl]-5-[(3-Ethylisoxazol-5-yl)Methoxy]Pyrazol-1-yl]Benzonitrile (11p) Benzonitrile + pyrazole-piperidine Isoxazole-ethylmethoxy group LSD1 inhibitor (reversible) 15–50
3-(5-(Pyridin-3-yl)-2H-Tetrazol-2-yl)Benzonitrile (5k) Benzonitrile + tetrazole Tetrazole replacing oxadiazole α4β2α5 nicotinic receptor PAM EC₅₀ = 120
4-(4-Bromobenzoyl)-3-(4-Chlorophenyl)Piperazin-1-yl Methanone (52a) Benzonitrile + bromobenzoyl-piperazine Bromobenzoyl and chlorophenyl groups eIF4A3 helicase inhibitor 0.8–1.2
3-Oxo-5-(Piperidin-1-yl)-2,3-Dihydro-1H-Pyrazole-4-Carbonitrile Pyrazole-carbonitrile + piperidinyl Piperidinyl at pyrazole C5 Synthetic intermediate (crystallized) N/A

Key Findings from Comparative Analysis

Substituent Impact on Target Specificity :

  • The pyridin-3-yl group in the target compound may enhance binding to epigenetic enzymes like LSD1 or eIF4A3, as seen in analogs with aromatic substituents (e.g., 52a’s bromobenzoyl group improves eIF4A3 inhibition) .
  • Replacement of the oxadiazole ring in NS9283 with a tetrazole (5k) retains α4β2α5 receptor modulation but reduces potency (EC₅₀ = 120 nM vs. NS9283’s EC₅₀ = 30 nM) .

Stereochemical Considerations :

  • Enantiomer separation via supercritical fluid chromatography (SFC) is critical for compounds like 52a/52b, where stereochemistry dictates helicase inhibition efficacy . The target compound’s stereochemical profile remains unexplored but may similarly influence activity.

Synthetic Routes :

  • The target compound’s synthesis likely involves condensation or coupling reactions, as seen in analogs (e.g., Chan-Lam coupling for 5k or Suzuki coupling for 11p ).

Biological Activity Divergence: Minor structural changes lead to divergent targets. For example, 11p inhibits LSD1, while 5k modulates nicotinic receptors, highlighting the importance of heterocyclic core selection .

Q & A

What are the key structural features of 3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile, and how do they influence its reactivity in synthetic chemistry?

Level: Basic
Answer: The compound contains a pyridine ring, a piperazine moiety, and a benzonitrile group. The pyridine ring enhances π-π stacking interactions, while the carbonyl group in the piperazine facilitates nucleophilic substitution or condensation reactions. The nitrile group can participate in click chemistry or serve as a hydrogen bond acceptor. These features make it versatile for forming heterocyclic derivatives, such as oxazoles or triazoles, under catalytic conditions .

Methodological Insight: Use computational tools (e.g., DFT calculations) to predict reactive sites and prioritize synthetic pathways.

What multi-step synthetic routes are commonly employed to prepare this compound, and how can yield optimization be achieved?

Level: Basic
Answer: A typical route involves:

Coupling Reactions: Piperazine derivatives are functionalized via amide bond formation using coupling agents like EDCI/HOBt .

Cyclization: Oxazole or pyridine rings are formed via cyclocondensation with aldehydes or nitriles under acidic conditions .

Purification: Chromatography (e.g., silica gel or preparative HPLC) is critical for isolating intermediates and final products .

Yield Optimization: Adjust reaction stoichiometry, use anhydrous solvents, and optimize temperature gradients. For example, refluxing in ethanol with piperidine as a catalyst improved yields by 20–30% in analogous syntheses .

How do structural modifications (e.g., substituent variation on the pyridine ring) affect the compound's biological activity, and what assays are used to evaluate this?

Level: Advanced
Answer: Substituents like halogens (Cl, F) or methoxy groups on the pyridine ring enhance binding to targets such as kinases or GPCRs. For example, chlorobenzoyl derivatives showed nanomolar affinity for cancer-related receptors in kinase inhibition assays .

Methodological Approach:

  • In Vitro Assays: Use fluorescence polarization (FP) for binding affinity or MTT assays for cytotoxicity.
  • SAR Studies: Compare IC₅₀ values of analogs with varying substituents to identify pharmacophores .

What analytical techniques are critical for characterizing the purity and stability of this compound under varying storage conditions?

Level: Basic
Answer:

  • Purity: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular identity.
  • Stability: Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC-PDA detect hydrolytic or oxidative byproducts .

Key Finding: The nitrile group is prone to hydrolysis in aqueous buffers (pH > 8), necessitating storage at −20°C in anhydrous DMSO .

How can contradictory data on the compound's biological activity (e.g., conflicting IC₅₀ values across studies) be resolved?

Level: Advanced
Answer: Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

Standardization: Use reference compounds (e.g., staurosporine for kinase assays) to calibrate protocols .

Orthogonal Assays: Validate activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Batch Analysis: Compare impurity profiles (via LC-MS) to rule out synthetic byproducts .

What computational methods are effective in predicting the compound's interaction with biological targets, such as enzymes or receptors?

Level: Advanced
Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., EGFR kinase).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore Modeling: Identify critical interaction sites (e.g., hydrogen bonds with the piperazine carbonyl) using MOE .

How can the compound's solubility and bioavailability be improved for in vivo studies?

Level: Advanced
Answer:

  • Prodrug Design: Convert the nitrile to a methyl ester (improves solubility by 5-fold in PBS) .
  • Formulation: Use lipid-based nanoemulsions or cyclodextrin complexes to enhance oral bioavailability .
  • Structural Tweaks: Introduce polar groups (e.g., hydroxyls) on the benzonitrile moiety without disrupting activity .

What are the primary degradation pathways of this compound under physiological conditions, and how can metabolites be identified?

Level: Advanced
Answer:

  • Pathways: Cytochrome P450-mediated oxidation of the pyridine ring and hydrolysis of the nitrile to an amide .
  • Metabolite ID: Use LC-MS/MS with isotopic labeling and compare fragmentation patterns to synthetic standards .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight337.34 g/mol (HRMS)
LogP2.8 (Predicted via ChemAxon)
Aqueous Solubility (25°C)0.12 mg/mL (HPLC-UV)
Thermal StabilityDecomposes at 218°C (DSC)

How does the compound's reactivity compare to structurally similar piperazine derivatives in cross-coupling reactions?

Level: Advanced
Answer: The pyridine ring enhances electron-deficient character, making it less reactive in Suzuki-Miyaura couplings compared to phenyl analogs. However, Pd(OAc)₂/XPhos catalysts at 80°C achieve 60–70% yield for aryl boronic acid couplings .

Key Consideration: Protect the nitrile group with a trimethylsilyl moiety to prevent side reactions during metal-catalyzed steps .

What safety precautions are necessary when handling this compound in laboratory settings?

Level: Basic
Answer:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders (irritant to respiratory mucosa) .
  • Spill Management: Neutralize with activated carbon and dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.